- Microwave-Assisted Deacylation of Unactivated Amides Using Ammonium-Salt-Accelerated TransamidationAngewandte Chemie, 2012, 51(34), 8564-8567,
Cas no 91-21-4 (1,2,3,4-Tetrahydroisoquinoline)

1,2,3,4-Tetrahydroisoquinoline Propiedades químicas y físicas
Nombre e identificación
-
- 1,2,3,4-Tetrahydroisoquinoline
- 1.2.3.4-Tetrahydroisoquinoline
- 1,2,3,4-tetrahydro-isoquinoline
- Tetrahydroisoquinoline
- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-
- 1,2,3,4-Tetrahydro isoquinoline
- 1,2,3,4-Tetrahydro-2-isoquinoline
- 1,2,3,4-Tetrahydro-2-azanaphthalene
- 56W89FBX3E
- UWYZHKAOTLEWKK-UHFFFAOYSA-N
- 3,4-dihydro-1H-isoquinoline
- tetrahyroisoquinoline
- tetrahydroisoquinolin
- PubChem7253
- tetrahydro-isoquinoli
- tetrahydro-isoquinoline
- 1,2,3,4-Tetrahydroisoquinoline, 95%
- Q-102336
- Q411677
- InChI=1/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H
- D03EPY
- CS-W002013
- NCGC00091283-01
- W-100315
- 1,2,3,4-Tetrahydroleucoline
- BRN 0116156
- AI3-15931
- CHEBI:125498
- SCHEMBL19085
- 1, 2, 3, 4-tetrahydro-isoquinoline
- 1,2,3,4-tetrahydroisochinoline
- 1,2,3,4 Tetrahydroisoquinoline
- EC 202-050-0
- T1676
- DTXSID6026115
- EINECS 202-050-0
- THIQ 6
- DTXCID106115
- FT-0600443
- Z57834231
- WLN: T66 CMT&J
- 1,2,3,4-tetra-hydroisoquinoline
- 1 pound not2 pound not3 pound not4-Tetrahydro-isoquinoline
- 1,2,3,4- Tetrahydroisoquinoline
- 1,2.3.4-tetrahydroisoquinoline
- BDBM13016
- NCGC00091283-02
- 2CK
- MFCD00006896
- F2190-0352
- NSC15312
- LS-1918
- BRD-K18436203-001-01-4
- 1,2,3,4-?Tetrahydroisoquinoline
- NCGC00257928-01
- L001004
- racemic tetrahydroisoquinoline
- NSC 15312
- 1, 2, 3, 4 Tetrahydroisoquinoline
- Tox21_200374
- 1,2,3,4,-tetrahydro-isoquinoline
- 3,4-dihydro-1 H-isoquinoline
- STL182848
- 5-20-06-00320 (Beilstein Handbook Reference)
- 91-21-4
- TS-01726
- CHEMBL14346
- EN300-18301
- 1,3,4-Tetrahydroisoquinoline
- NSC-15312
- 1,2,3,4-tetrahydroisoquinolin
- AKOS000119066
- CAS-91-21-4
- SY001156
- 1, 2, 3, 4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline (ACI)
- 1,2,3,4-Tetrahydroisoquinline
- 1,2,3,4-Tetrahydro-2-azanaphthalene; 1,2,3,4-Tetrahydro-2-isoquinoline; 1,2,3,4-Tetrahydroisoquinoline; 3,4-Dihydro-1H-isoquinoline; NSC 15312;
- NS00008017
- ((1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl)diphenylmethanol
- UNII-56W89FBX3E
- {(1R,3S)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl}diphenylmethanol
- (1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Isoquinoline, 1,2,3,4tetrahydro
- DB-005616
-
- MDL: MFCD00006896
- Renchi: 1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2
- Clave inchi: UWYZHKAOTLEWKK-UHFFFAOYSA-N
- Sonrisas: C1C=C2CNCCC2=CC=1
- Brn: 0116156
Atributos calculados
- Calidad precisa: 133.08900
- Masa isotópica única: 133.089
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 0
- Complejidad: 111
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 1.6
- Superficie del Polo topológico: 12
Propiedades experimentales
- Color / forma: Pale-yellow to Yellow-brown Liquid
- Denso: 1.064 g/mL at 25 °C(lit.)
- Punto de fusión: −30 °C (lit.)
- Punto de ebullición: 233°C(lit.)
- Punto de inflamación: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - índice de refracción: n20/D 1.568(lit.)
- Disolución: 20g/l
- Coeficiente de distribución del agua: Soluble in water at 20°C 20g/L.
- PSA: 12.03000
- Logp: 1.66110
- Sensibilidad: Sensitive to air
- Disolución: Not determined
1,2,3,4-Tetrahydroisoquinoline Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319
- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26-S36
- Rtecs:NX4900000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C
- TSCA:Yes
1,2,3,4-Tetrahydroisoquinoline Datos Aduaneros
- Código HS:2933499090
- Datos Aduaneros:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydroisoquinoline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33842-10.0g |
1,2,3,4-tetrahydroisoquinoline |
91-21-4 | 95% | 10.0g |
$32.0 | 2023-02-14 | |
Enamine | EN300-33842-25.0g |
1,2,3,4-tetrahydroisoquinoline |
91-21-4 | 95% | 25.0g |
$38.0 | 2023-02-14 | |
TRC | T293820-1g |
1,2,3,4-Tetrahydroisoquinoline |
91-21-4 | 1g |
$ 75.00 | 2023-09-06 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001156-10g |
1,2,3,4-Tetrahydroisoquinoline |
91-21-4 | ≥98% | 10g |
¥58.0 | 2023-09-15 | |
Enamine | EN300-18301-2.5g |
1,2,3,4-tetrahydroisoquinoline |
91-21-4 | 95% | 2.5g |
$27.0 | 2023-09-19 | |
abcr | AB133167-5 g |
1,2,3,4-Tetrahydroisoquinoline, 95%; . |
91-21-4 | 95% | 5 g |
€79.50 | 2023-07-20 | |
Enamine | EN300-33842-100.0g |
1,2,3,4-tetrahydroisoquinoline |
91-21-4 | 95% | 100.0g |
$72.0 | 2023-02-14 | |
Key Organics Ltd | TS-01726-0.5G |
1,2,3,4-Tetrahydroisoquinoline |
91-21-4 | >97% | 0.5g |
£385.00 | 2025-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95364-100G |
1,2,3,4-tetrahydroisoquinoline |
91-21-4 | 97% | 100g |
¥ 541.00 | 2023-04-13 | |
Ambeed | A182537-25g |
1,2,3,4-Tetrahydroisoquinoline |
91-21-4 | 98% | 25g |
$20.0 | 2025-02-21 |
1,2,3,4-Tetrahydroisoquinoline Métodos de producción
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
- Indium-Mediated Reduction of Hydroxylamines to AminesOrganic Letters, 2003, 5(10), 1773-1776,
Synthetic Routes 4
- Titanium(III)-induced transformation of hydroxylamines to imines or secondary aminesBulletin of the Chemical Society of Japan, 1994, 67(9), 2542-9,
Synthetic Routes 5
- Cobalt Encapsulated in N-Doped Graphene Layers: An Efficient and Stable Catalyst for Hydrogenation of Quinoline CompoundsACS Catalysis, 2016, 6(9), 5816-5822,
Synthetic Routes 6
- Butyltriphenylphosphonium tetraborate (BTPPTB) as a selective reducing agent for the reduction of imines, enamines and oximes and reductive alkylation of aldehydes or ketones with primary amines in methanol or under solid-phase conditionsIndian Journal of Chemistry, 2001, (2), 152-156,
Synthetic Routes 7
Synthetic Routes 8
- Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysisChemical Communications (Cambridge, 2014, 50(84), 12623-12625,
Synthetic Routes 9
- On the Virtue of Indium in Reduction Reactions. A Comparison of Reductions Mediated by Indium and Zinc: Is Indium Metal an Effective Catalyst for Zinc Induced Reductions?European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1106-1113,
Synthetic Routes 10
Synthetic Routes 11
- Facile heterogeneous catalytic hydrogenations of C:N and C:O bonds in neat water: anchoring of water-soluble metal complexes onto ion-exchange resinsGreen Chemistry, 2012, 14(11), 3211-3219,
1,2,3,4-Tetrahydroisoquinoline Raw materials
- 1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- Isoquinoline
- 1,2,3,4-tetrahydro-2-hydroxy-Isoquinoline
- 3,4-Dihydroisoquinoline
1,2,3,4-Tetrahydroisoquinoline Preparation Products
1,2,3,4-Tetrahydroisoquinoline Literatura relevante
-
Yunyun Chen,Gaofeng Feng Org. Biomol. Chem. 2015 13 4260
-
Zhongqiang Wang,Ling Zhao,Xueqing Mou,Yongzheng Chen Org. Biomol. Chem. 2022 20 2580
-
3. Tetrahydroisoquinolines. Part 4. Enantioselective conversion of (+)-amphetamine into (+)-(1R,3S,4S)- and (–)-(1S,3S,4R)-1,2,3,4-tetramethyl-1,2,3,4-tetrahydroisoquinoline via tricarbonyl(arene)chromium methodologySteven J. Coote,Stephen G. Davies,Kevin H. Sutton J. Chem. Soc. Perkin Trans. 1 1988 1481
-
Xuan Pan,Yantao Ma,Zhanzhu Liu Org. Biomol. Chem. 2018 16 7393
-
Guodong Yang,Haimei Zhu,Ming Zhao,Jianhui Wu,Yuji Wang,Yanju Wang,Meiqing Zheng,Min Chen,Jiawang Liu,Shiqi Peng Mol. BioSyst. 2012 8 2672
91-21-4 (1,2,3,4-Tetrahydroisoquinoline) Productos relacionados
- 129961-74-6(8-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 4965-09-7(1-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 42923-76-2(6-Methyl-1,2,3,4-tetrahydroisoquinoline)
- 2418630-13-2(1-methyl-2-oxo-N-(1r,3r)-3-(aminomethyl)-3-phenylcyclobutylazepane-3-carboxamide hydrochloride, cis)
- 891136-76-8(3-{(3-chlorophenyl)methylsulfanyl}-5,6-dimethyl-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)
- 64097-83-2(2-ethyl-2,8-diazaspiro4.5decane)
- 2649066-31-7(1-(2-isocyanatopropan-2-yl)-4-methoxy-2-nitrobenzene)
- 2172521-88-7(1-(4-hydroxybutan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2138058-84-9(4-methyl-1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclohex-2-en-1-ol)
- 3168-85-2(methyl 2-methyl-1H-pyrrole-3-carboxylate)
